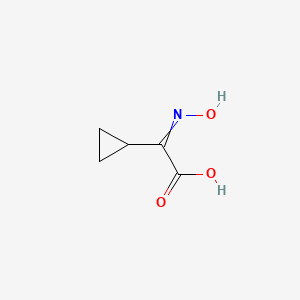

2-Cyclopropyl-2-(hydroxyimino)acetic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-2-hydroxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-5(8)4(6-9)3-1-2-3/h3,9H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMGZOVZUSJJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-cyclopropyl-2-(hydroxyimino)acetic acid generally involves the oximation of a suitable cyclopropyl-substituted keto or aldehyde precursor. The key step is the reaction of the carbonyl compound with hydroxylamine or its derivatives to form the hydroxyimino group (=NOH).

Oximation of Cyclopropyl-Substituted Carbonyl Compounds

Starting materials : Cyclopropyl-substituted aldehydes or ketones serve as the carbonyl precursors. For example, cyclopropylacetaldehyde or cyclopropylacetone derivatives can be used.

Reagents : Hydroxylamine hydrochloride is commonly employed as the oximation reagent, often in the presence of a base to liberate free hydroxylamine.

Reaction conditions : The reaction is typically conducted in aqueous or alcoholic solvents at mild temperatures (50–80°C) for several hours to ensure complete conversion.

Mechanism : The nucleophilic attack of hydroxylamine on the carbonyl carbon forms an oxime intermediate, which stabilizes to yield the hydroxyimino acid after subsequent workup.

Specific Method from Patent CN116102454A (2021)

A notable preparation method for 2-(hydroxyimino)acetic acid derivatives, which can be adapted for cyclopropyl-substituted analogs, involves the use of hydroxylamine hydrochloride and a chlorinated aldehyde hydrate (such as chloroacetaldehyde hydrate) under controlled conditions:

| Step | Description |

|---|---|

| 1 | Mix hydroxylamine hydrochloride and cyclopropyl-substituted aldehyde hydrate in a molar ratio close to 1:1 with water (1–10 times the aldehyde hydrate weight). |

| 2 | React at 50–80°C for 1–10 hours to form the oxime intermediate. |

| 3 | Concentrate the reaction mixture under reduced pressure (3000–3500 Pa) at 50–80°C. |

| 4 | Dry the resulting wet solid at 50–80°C for 10–20 hours to obtain the final this compound. |

This method offers advantages such as a simplified post-reaction processing, avoiding complex extraction and recrystallization steps, and yields of up to 90% for related compounds.

Alternative Synthetic Routes

Alkylation of Ethyl 2-Hydroxyiminoacetate : Alkylation of ethyl 2-hydroxyiminoacetate with cyclopropyl halides under basic conditions (e.g., potassium carbonate in dimethyl sulfoxide) can produce cyclopropyl-substituted oxime esters, which upon hydrolysis yield the target acid.

Cyclopropanol Ring-Opening and Functionalization : Recent advances describe the conversion of cyclopropanols into cyclopropylamines via ring-opening ring-closure sequences, which can be adapted to introduce the hydroxyimino group through electrophilic substitution pathways.

Oximation Using Glyoxylic Acid : The classical method involves reacting glyoxylic acid with hydroxylamine hydrochloride to produce 2-(hydroxyimino)acetic acid. However, the instability of glyoxylic acid and impurities affect yield and purity. Adaptations to use more stable aldehyde precursors with cyclopropyl substitution improve the process.

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydroxylamine + Cyclopropyl Aldehyde Hydrate (Patent CN116102454A) | Hydroxylamine hydrochloride, cyclopropyl aldehyde hydrate, water | 50–80°C, 1–10 h; reduced pressure concentration; drying | Up to 90% (for analogs) | Simple post-processing; high purity | Requires controlled temperature and pressure |

| Alkylation of Ethyl 2-Hydroxyiminoacetate | Ethyl 2-hydroxyiminoacetate, cyclopropyl bromide, K2CO3, DMSO | Room temperature, 16 h | ~63% | Straightforward alkylation; moderate yield | Requires purification by chromatography |

| Cyclopropanol Ring-Opening and Functionalization | Cyclopropanol derivatives, secondary amines, Zn homoenolates | Various, mild conditions | High diastereoselectivity | Enantioselective; high stereochemical control | Complex multi-step; ring-opening required |

The reaction of hydroxylamine hydrochloride with cyclopropyl-substituted aldehydes under mild heating and controlled pressure yields this compound efficiently with minimal purification steps.

The use of stable cyclopropyl aldehyde hydrates avoids the instability issues seen with glyoxylic acid, leading to more reproducible yields and product purity.

Alkylation methods offer alternative routes but generally require chromatographic purification, which may limit scalability.

Advanced asymmetric synthesis techniques involving cyclopropanol ring-opening provide access to enantiomerically enriched cyclopropyl oxime derivatives, which is valuable for pharmaceutical applications.

The preparation of this compound is primarily achieved through the oximation of cyclopropyl-substituted aldehydes or ketones using hydroxylamine derivatives. The method described in patent CN116102454A, involving hydroxylamine hydrochloride and chlorinated aldehyde hydrates under controlled temperature and pressure, stands out for its simplicity, high yield, and ease of post-processing. Alternative approaches such as alkylation of oxime esters and cyclopropanol ring-opening strategies provide complementary routes with specific advantages in stereochemical control and functional group diversity. These methods collectively offer a robust toolkit for synthesizing this compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylglyoxalic acid, while reduction can produce cyclopropylaminoacetic acid .

Scientific Research Applications

Antimalarial Activity

Recent studies have identified compounds with structural similarities to 2-cyclopropyl-2-(hydroxyimino)acetic acid as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The optimization of such compounds has shown promise in enhancing potency against Plasmodium species, particularly P. falciparum and P. vivax .

- Case Study : A pyrrole-based series of DHODH inhibitors demonstrated significant antimalarial activity, leading to candidates advancing to preclinical development. These compounds exhibited improved physicochemical properties and selective inhibition of parasite enzymes over mammalian counterparts .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its hydroxyimino group allows for further functionalization, making it a valuable building block in organic synthesis.

- Case Study : Researchers have reported efficient procedures for preparing 1-acyl-2-(2-hydroxyaryl)cyclopropanes using derivatives of this compound, showcasing its utility as a precursor for potent bioactive compounds .

Pharmaceutical Applications

The compound's structural features facilitate its use in the development of pharmaceuticals, particularly in creating intermediates for drugs targeting various conditions.

- Intermediate for Montelukast : this compound is noted as an intermediate in the synthesis of Montelukast, a medication used to manage asthma and allergies . This highlights its relevance in respiratory therapeutics.

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

*Calculated based on inferred formula.

Research Findings and Contradictions

- Metabolic Stability: Cyclopropyl-containing compounds (e.g., 490-M18) demonstrate slower hepatic metabolism compared to non-cyclopropyl analogues due to reduced CYP450 enzyme interactions .

- Acidity Trends: The hydroxyimino group in the target compound is less acidic (pKa ~3.5–4.0) than carboxylic acid derivatives like diphenylglycolic acid (pKa ~2.8) due to resonance stabilization .

- Contradictions: suggests hydroxyimino-acetic acid requires dry storage, while halogenated analogues () show greater stability under ambient conditions.

Biological Activity

2-Cyclopropyl-2-(hydroxyimino)acetic acid (C5H7NO3) is an organic compound notable for its unique structure, which includes both a cyclopropyl group and a hydroxyimino group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : 2-cyclopropyl-2-hydroxyiminoacetic acid

- Molecular Formula : C5H7NO3

- Molecular Weight : 143.11 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with one common approach being the reaction of cyclopropylacetonitrile with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction forms an intermediate oxime, which is subsequently hydrolyzed to yield the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that compounds with similar structures demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Hydroxyphenylimino Acetic Acid | E. coli | 16 µg/mL |

| Cyclopropylglyoxalic Acid | Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, there is ongoing research into the antiviral potential of this compound. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways, although specific mechanisms are still under investigation .

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with biological molecules due to the presence of the hydroxyimino group. This interaction can alter the structure and function of target proteins, potentially leading to inhibition of microbial growth or viral replication .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of structurally similar compounds in reducing inflammation and microbial load in animal models. The findings indicated a significant reduction in paw edema and bacterial counts in treated groups compared to controls, highlighting the therapeutic potential of such compounds .

Toxicological Profile

Assessment of toxicity is crucial for evaluating the safety profile of any new therapeutic agent. Research involving structural analogs has shown favorable safety profiles with minimal adverse effects at therapeutic doses. Ongoing studies aim to further elucidate the toxicological aspects of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropyl-2-(hydroxyimino)acetic acid, and how can purity be optimized?

The synthesis of structurally analogous compounds, such as 2-cyano-2-(hydroxyimino)acetic acid, involves nitrosation or hydroxylamine-mediated reactions under controlled pH conditions . For this compound, cyclopropane ring formation via [2+1] cycloaddition or alkylation of cyclopropyl precursors may precede hydroxylation. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and analytical validation via HPLC (≥98% purity) with UV detection at 220–250 nm. Impurity profiling should include LC-MS to identify byproducts like unreacted cyclopropane intermediates or over-oxidized derivatives .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess thermal, photolytic, and hydrolytic degradation. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling can quantify decomposition using TLC or HPLC. The compound’s oxime group may hydrolyze under acidic conditions, necessitating pH-buffered storage (pH 6–8). Spectroscopic monitoring (FTIR for C=N bond integrity; NMR for cyclopropyl ring stability) is critical. Reference the degradation pathways of similar hydroxyimino acids, such as benzilic acid derivatives, which exhibit hydrolytic sensitivity .

Q. What biological activity screening strategies are applicable to this compound?

In vitro assays should prioritize targets influenced by cyclopropane topology, such as enzymes requiring rigid active-site binding (e.g., aminoacyl-tRNA synthetases) . Molecular docking studies using cyclopropyl-containing analogs (e.g., constrained amino acids) can predict interactions . For antioxidant or anti-inflammatory activity, use DPPH radical scavenging and COX-2 inhibition assays, comparing results to structurally related compounds like 2-hydroxyphenylacetic acid .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s reactivity data?

Conflicting reactivity reports (e.g., unexpected cyclopropane ring opening in nucleophilic environments) may arise from solvent polarity or steric effects. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-opening reactions. Compare activation energies across solvents (e.g., DMSO vs. water) to identify solvent-dependent pathways. Experimental validation via kinetic studies under inert atmospheres is recommended .

Q. What experimental designs address challenges in studying its tautomeric equilibrium?

The hydroxyimino group may exhibit keto-enol tautomerism, complicating spectral interpretation. Variable-temperature NMR (VT-NMR) in DMSO-d6 can detect tautomeric shifts by monitoring NH and OH proton signals. Isotopic labeling (e.g., 15N-hydroxylamine) coupled with mass spectrometry may quantify tautomer ratios. Cross-reference with 2-(hydroxyamino)acetic acid, where tautomerism alters biological activity .

Q. How do structural modifications to the cyclopropyl group affect its bioactivity?

Systematic substitution (e.g., fluorinated cyclopropane analogs) can probe steric and electronic effects. Compare the bioactivity of this compound with 2-cyclobutyl or cyclohexyl derivatives . Use X-ray crystallography to correlate ring strain (cyclopropane vs. cyclobutane) with binding affinity in enzyme complexes.

Q. What methodologies reconcile discrepancies in its spectroscopic data across studies?

Contradictory NMR or IR spectra may stem from solvent interactions or impurities. Standardize protocols:

- NMR: Use deuterated DMSO for solubility and minimal proton exchange.

- IR: KBr pellet preparation under anhydrous conditions to avoid moisture interference.

Cross-validate with high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction for unambiguous structural confirmation .

Methodological Resources

- Synthetic Protocols : Adapt hydroxylation strategies from nitrosation reactions .

- Analytical Validation : Refer to PubChem’s standardized characterization workflows for analogous acids .

- Computational Tools : Use Gaussian or ORCA for DFT modeling .

- Biological Assays : Align with Hruby et al.’s framework for constrained amino acid bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.